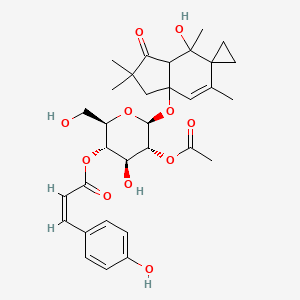
Hypoloside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hypoloside B is a natural product found in Dennstaedtia hirsuta with data available.
Wissenschaftliche Forschungsanwendungen
Beta-Adrenergic Receptor Interactions
Hypoloside B is studied in the context of beta-adrenergic receptor interactions. Brown and Aurbach (1976) characterized hydroxybenzylpindolol (HYP), a potent beta-adrenergic antagonist, and its monoiodinated derivative, which maintains high affinity for beta-adrenergic receptors. These derivatives, including iodohydroxybenzylpindolol, show promise for studying the interaction of blockers and agonists with beta-adrenergic receptors in biological systems (Brown & Aurbach, 1976).
Chromosomal Aberration and Clastogenic Effect
Another significant area of study for Hypoloside B is its genotoxic properties. Matsuoka et al. (1989) conducted a chromosomal aberration test using a Chinese hamster lung cell line and found that Hypoloside B induces chromosomal aberrations at similar dose levels as ptaquiloside. This study suggests that the clastogenic effect is a factor in the carcinogenic potency of ptaquiloside in animals, implicating Hypoloside B in similar mechanisms (Matsuoka et al., 1989).
Biomedical Interactions
Hypoloside B's interaction with biomolecules is a critical area of research. Galinato et al. (2013) explored the binding mode of Hypocrellin B (Hyp B), a compound similar to Hypoloside B, with myoglobin. This research is vital in understanding Hypoloside B's role in various biomedical applications, including its potential in treating diseases (Galinato et al., 2013).
Photosensitization and Photodynamic Therapy
Studies on Hypoloside B and related compounds have also focused on their role in photodynamic therapy. Investigations into the photochemistry of Hypocrellin B, closely related to Hypoloside B, reveal insights into its application in photodynamic therapy for treating skin diseases. The active oxygen mechanism and free radical generation during photosensitization are key areas of interest (Zhiyi et al., 1993).
Eigenschaften
CAS-Nummer |
125676-80-4 |
|---|---|
Produktname |
Hypoloside B |
Molekularformel |
C32H40O11 |
Molekulargewicht |
600.7 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-(7-hydroxy-2,2,5,7-tetramethyl-1-oxospiro[3,7a-dihydroindene-6,1'-cyclopropane]-3a-yl)oxyoxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C32H40O11/c1-17-14-32(16-29(3,4)27(38)26(32)30(5,39)31(17)12-13-31)43-28-25(40-18(2)34)23(37)24(21(15-33)41-28)42-22(36)11-8-19-6-9-20(35)10-7-19/h6-11,14,21,23-26,28,33,35,37,39H,12-13,15-16H2,1-5H3/b11-8-/t21-,23+,24-,25-,26?,28+,30?,32?/m1/s1 |
InChI-Schlüssel |
DVWGIWHUFAGTJO-CZMOEYDCSA-N |
Isomerische SMILES |
CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OC(=O)/C=C\C5=CC=C(C=C5)O)O)OC(=O)C |
SMILES |
CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)OC4C(C(C(C(O4)CO)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C |
Kanonische SMILES |
CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)OC4C(C(C(C(O4)CO)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C |
Synonyme |
hypoloside B hypoloside C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]carbamate](/img/structure/B1237030.png)
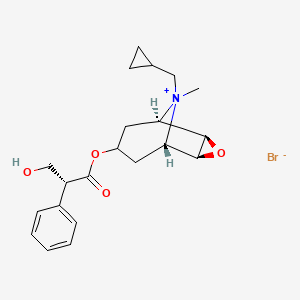
![Methyl 14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1237032.png)
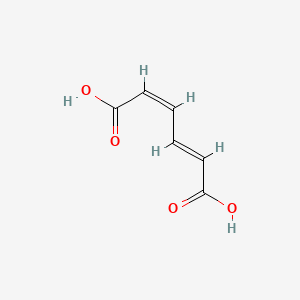
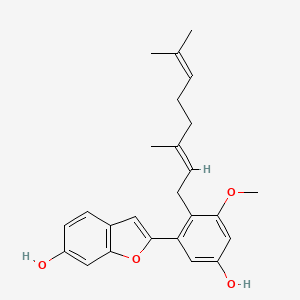
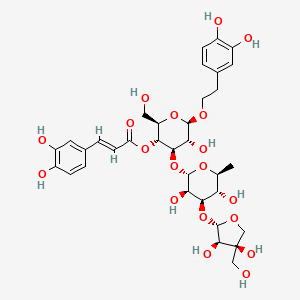
![N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide](/img/structure/B1237040.png)
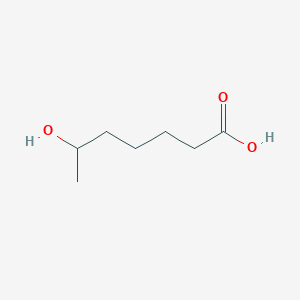
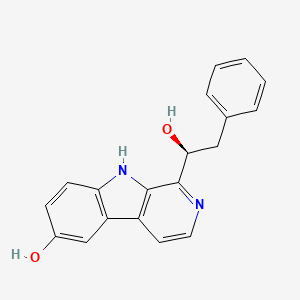
![[2-(4-Methoxyphenyl)quinolin-1-ium-4-yl]-piperidin-2-ylmethanol;chloride](/img/structure/B1237044.png)
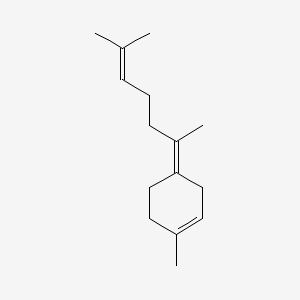
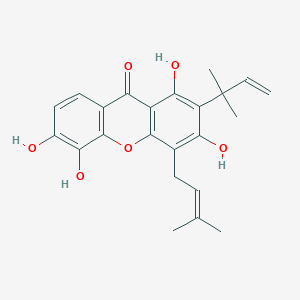
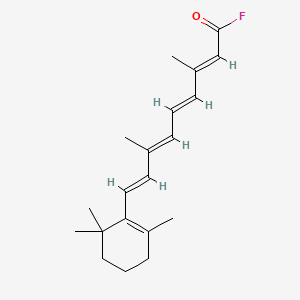
![4-[(R)-2-[[(R)-2-Hydroxy-2-phenylethyl]amino]propyl]benzoic acid](/img/structure/B1237053.png)